acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Overview
Description
Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, also known as cis-Verbenyl acetate, is an organic compound with the molecular formula C12H18O2. It is a bicyclic monoterpene derivative, characterized by its unique structure which includes a bicyclo[3.1.1]heptane ring system. This compound is commonly found in essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol typically involves the esterification of verbenol with acetic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process involves heating verbenol with acetic acid in the presence of the catalyst, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the extraction of essential oils from plants such as pine or eucalyptus, followed by chemical modification. The extracted verbenol is then esterified with acetic acid under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form verbenone, a ketone derivative.
Reduction: Reduction reactions can convert the compound back to verbenol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Verbenone
Reduction: Verbenol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various ailments.
Mechanism of Action
The mechanism of action of acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, interacting with cell membranes, or influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Verbenol: The alcohol precursor to the acetate ester.
Verbenone: The oxidized ketone derivative.
Limonene: Another monoterpene with a similar bicyclic structure but different functional groups.
Uniqueness
Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and ketone counterparts. Its pleasant aroma and versatility in chemical reactions make it a valuable compound in various industries .
Properties
CAS No. |
74036-20-7 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(3,11)8(9)6-7;1-2(3)4/h4-5,7-8,11H,6H2,1-3H3;1H3,(H,3,4)/t7-,8+,10-;/m1./s1 |
InChI Key |
URQSEQHZHQQSDK-JUHCGIOYSA-N |
Isomeric SMILES |
CC(=O)O.C[C@]1(C=C[C@@H]2C[C@H]1C2(C)C)O |
Canonical SMILES |
CC(=O)O.CC1(C2CC1C(C=C2)(C)O)C |
Origin of Product |
United States |
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